tert-butyl 3,4-difluorophenyl carbonate
Description
tert-butyl 3,4-difluorophenyl carbonate is a fluorinated organic carbonate ester characterized by a tert-butyl carbonate group attached to a 3,4-difluorophenyl ring. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing effects of fluorine atoms, which modulate reactivity and stability. It is typically synthesized via coupling reactions involving fluorinated aryl precursors and tert-butyl carbonate derivatives. For instance, evidence suggests that analogous fluorophenyl esters can be synthesized using iron-based catalysts like Fe(acac)₃ in reactions with Grignard reagents and tert-butyl esters .
Properties
CAS No. |
1389949-71-6 |
|---|---|
Molecular Formula |
C11H12F2O3 |
Molecular Weight |
230.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 3,4-difluorophenyl carbonate typically involves the reaction of 3,4-difluorophenol with tert-butyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3,4-difluorophenyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 3,4-difluorophenol and tert-butyl alcohol.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and bases like sodium hydroxide for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3,4-difluorophenyl carbonate is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Drug Discovery: It is employed in the development of new drugs, particularly in the synthesis of intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 3,4-difluorophenyl carbonate exerts its effects depends on the specific reaction it is involved in. In substitution reactions, the tert-butyl group is replaced by a nucleophile, while in coupling reactions, it forms a new carbon-carbon bond with another aromatic compound. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-butyl 3,4-difluorophenyl carbonate with analogous fluorinated tert-butyl esters and carbonates, focusing on synthesis, reactivity, and applications:
Key Findings:
Fluorine Substitution Effects: The 3,4-difluorophenyl group in this compound provides greater electron-withdrawing effects compared to mono-fluorinated analogs (e.g., tert-butyl 4-fluorophenyl carbonate), enhancing its electrophilicity and suitability for reactions requiring activated aryl groups . In contrast, tert-butyl (3,4-difluorophenyl)acetate exhibits lower reactivity in cross-couplings due to the electron-donating acetate group, making it more stable but less versatile in synthesis .
Catalytic Systems :
- Iron catalysts (e.g., Fe(acac)₃) are effective for synthesizing fluorophenyl esters via Grignard reactions, whereas palladium catalysts (e.g., [Pd(dppf)Cl₂]) are preferred for Suzuki-Miyaura couplings with boronic acids, as seen in Example 75 for pyrazolo[3,4-d]pyrimidine derivatives .
Applications :
- This compound is hypothesized to serve as a precursor for fluorinated bioactive molecules, similar to its use in PROTACs (Proteolysis-Targeting Chimeras) and kinase inhibitors .
- The 2,5-difluorophenyl carbamate analog demonstrates superior metabolic stability in vivo, suggesting that positional isomerism of fluorine atoms critically impacts pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
